

# Application Notes and Protocols for Studying GPR84 in Neutrophils Using ZQ-16

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## Compound of Interest

Compound Name: ZQ-16

Cat. No.: B15607779

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## Introduction

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target in inflammatory diseases. Predominantly expressed on immune cells, including neutrophils, GPR84 is activated by medium-chain fatty acids and plays a crucial role in modulating inflammatory responses.

**ZQ-16**, a potent and selective small-molecule agonist of GPR84, serves as a valuable pharmacological tool to investigate the receptor's function in these critical innate immune cells.

[1] These application notes provide detailed protocols for utilizing **ZQ-16** to study GPR84-mediated signaling and key functions in human neutrophils, including chemotaxis, reactive oxygen species (ROS) production, degranulation, and intracellular signaling pathways.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of **ZQ-16** activity on GPR84, providing a reference for experimental design.

Table 1: In Vitro Activity of **ZQ-16** on Human GPR84



Parameter	Cell Type	Assay	Value (μM)
EC50	HEK293	Calcium Mobilization	0.213[1][2]
EC50	HEK293	cAMP Accumulation Inhibition	0.134[1]
EC50	HEK293	β-Arrestin2 Recruitment	0.597[1]

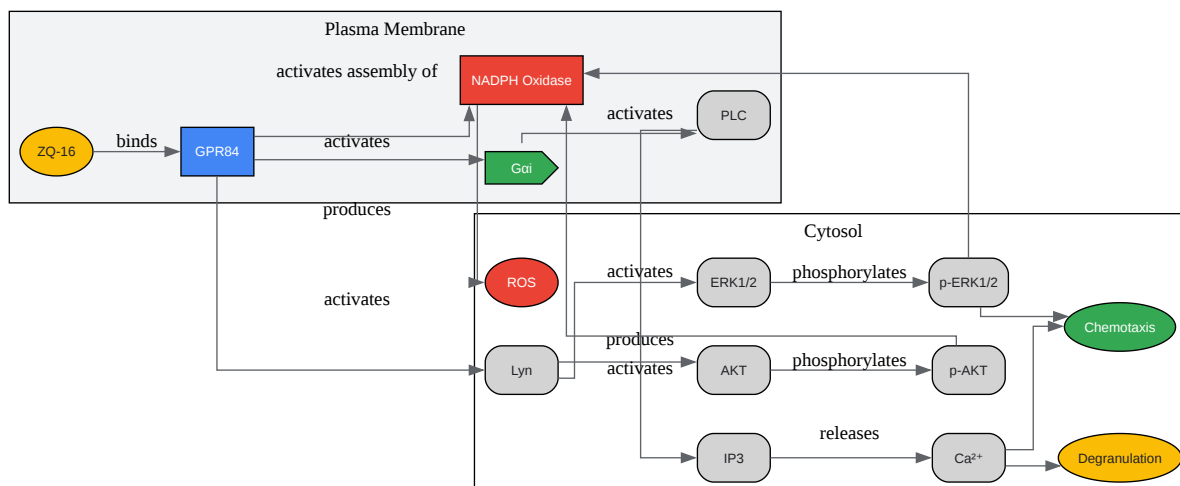
Table 2: Recommended **ZQ-16** Concentrations for Neutrophil Functional Assays

Assay	Recommended Concentration Range	Notes
Chemotaxis	1 - 10 μM	Dose-dependent effects observed.
ROS Production	1 - 10 μM	Priming with TNF-α or LPS may be required for a robust response.
Degranulation (CD63 Expression)	1 - 10 μM	
ERK1/2 Phosphorylation	10 μM	Stimulation for 5 minutes is recommended based on studies in HEK293 cells.[1][3]

## GPR84 Signaling Pathway in Neutrophils

Activation of GPR84 in neutrophils by **ZQ-16** initiates a cascade of intracellular signaling events, primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the activation of downstream effectors culminating in various cellular responses.





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Caption: GPR84 signaling cascade in neutrophils initiated by **ZQ-16**.

## Experimental Protocols

### Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of highly pure and viable human neutrophils from whole blood using density gradient centrifugation.

Experimental Workflow:

Caption: Workflow for human neutrophil isolation.

Materials:



- Human whole blood collected in EDTA tubes
- Ficoll-Paque PLUS
- Hanks' Balanced Salt Solution (HBSS), without  $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$
- Red Blood Cell (RBC) Lysis Buffer
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- 50 mL conical tubes
- Serological pipettes
- Centrifuge

Protocol:

- Dilute whole blood 1:1 with HBSS.
- Carefully layer 25 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
- After centrifugation, carefully aspirate and discard the upper layers containing plasma, mononuclear cells, and the Ficoll-Paque PLUS.
- Resuspend the remaining erythrocyte and granulocyte pellet in HBSS.
- Add RBC Lysis Buffer to the cell suspension and incubate for 5-10 minutes at room temperature to lyse the remaining red blood cells.
- Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes at 4°C.
- Discard the supernatant and wash the neutrophil pellet twice with cold HBSS.
- Resuspend the final neutrophil pellet in the desired assay medium.



- Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil population should be >95%.

## Neutrophil Chemotaxis Assay

This protocol utilizes a Boyden chamber/Transwell® system to measure the directed migration of neutrophils towards a gradient of **ZQ-16**.

Experimental Workflow:

Caption: Workflow for neutrophil chemotaxis assay.

Materials:

- Isolated human neutrophils
- **ZQ-16**
- Chemoattractant (e.g., IL-8 or fMLP as a positive control)
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- Boyden chamber or 24-well plate with Transwell® inserts (3-5 µm pore size)
- Cell viability assay reagent (e.g., CellTiter-Glo®)
- Plate reader

Protocol:

- Prepare serial dilutions of **ZQ-16** (e.g., 0.1, 1, 10 µM) in assay medium and add to the lower wells of the plate. Include a negative control (medium alone) and a positive control (e.g., 10 nM IL-8).
- Carefully place the Transwell® inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
- Resuspend isolated neutrophils in assay medium at a concentration of  $1 \times 10^6$  cells/mL.



- Add 100  $\mu$ L of the neutrophil suspension to the upper chamber of each Transwell® insert.
- Incubate the plate in a humidified incubator at 37°C with 5% CO<sub>2</sub> for 60-90 minutes.
- After incubation, carefully remove the Transwell® inserts.
- Quantify the number of migrated cells in the lower chamber using a cell viability assay according to the manufacturer's instructions.
- Calculate the chemotactic index by dividing the number of cells that migrated towards **ZQ-16** by the number of cells that migrated towards the negative control.

## Reactive Oxygen Species (ROS) Production Assay

This protocol measures the production of ROS by neutrophils in response to **ZQ-16** using a luminol-based chemiluminescence assay. For a more robust response, neutrophils can be primed with TNF- $\alpha$  or LPS prior to stimulation.

Experimental Workflow:

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## References

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